molecular formula C11H11N5O3 B3501399 2-(3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-(3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B3501399
M. Wt: 261.24 g/mol
InChI Key: JYVRUBOFLHMDMG-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

    Pyridine Substitution: Finally, the acetamide intermediate is coupled with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety, where the nitrogen can act as a nucleophile.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the ring system.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-(3-Amino-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

2-(3-Nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of pyrazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    2-(1H-Pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide: A non-nitrated analog.

    2-(3-Nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide: A positional isomer with the pyridine ring attached at a different position.

Uniqueness

2-(3-Nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is unique due to the presence of both a nitro group and a pyridine ring, which can confer distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c17-11(13-7-9-2-1-4-12-6-9)8-15-5-3-10(14-15)16(18)19/h1-6H,7-8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVRUBOFLHMDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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